molecular formula C22H21Cl2N3O3 B610004 PF-06726304

PF-06726304

Cat. No.: B610004
M. Wt: 446.3 g/mol
InChI Key: PDKDOPJQPKXNCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF-06726304 is a potent and selective inhibitor of the enzyme enhancer of zeste homolog 2 (EZH2), which is a histone methyltransferase. This compound has shown significant antitumor activity by inhibiting both wild-type and mutant forms of EZH2, making it a promising candidate for cancer therapy .

Scientific Research Applications

PF-06726304 has a wide range of applications in scientific research, particularly in the fields of:

Mechanism of Action

Target of Action

The primary target of PF-06726304 is the Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation by catalyzing the methylation of histone H3 at lysine 27 (H3K27Me3), leading to transcriptional repression .

Mode of Action

This compound inhibits both wild-type and Y641N mutant EZH2, with Ki values of 0.7 nM and 3.0 nM respectively . By inhibiting EZH2, this compound prevents the methylation of H3K27Me3, thereby disrupting the transcriptional repression of target genes .

Biochemical Pathways

EZH2 is part of the Polycomb Repressive Complex 2 (PRC2), which plays a key role in maintaining gene silencing. By inhibiting EZH2, this compound affects the function of PRC2 and alters the transcriptional landscape of the cell . This can lead to the upregulation of genes that were previously repressed, including tumor suppressor genes .

Result of Action

The inhibition of EZH2 by this compound leads to changes in gene expression that can have various downstream effects. For instance, in a study using zebrafish embryos, exposure to this compound led to increased lipid accumulation . In a subcutaneous Karpas-422 xenograft model, this compound significantly inhibited tumor growth .

Action Environment

Environmental factors can influence the action of this compound. For example, in zebrafish embryos, the effects of this compound on lipid accumulation were observed when the embryos were exposed to non-toxic concentrations of the compound . This suggests that the efficacy and stability of this compound can be influenced by the concentration of the compound in the environment.

Preparation Methods

The synthesis of PF-06726304 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving chlorination, methylation, and cyclization .

Chemical Reactions Analysis

PF-06726304 primarily undergoes reactions typical of organic compounds, including:

Comparison with Similar Compounds

PF-06726304 is unique in its high selectivity and potency as an EZH2 inhibitor. Similar compounds include:

These compounds share the common goal of inhibiting EZH2 activity but differ in their chemical properties, selectivity, and clinical applications.

Properties

IUPAC Name

5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N3O3/c1-10-7-11(2)25-21(28)16(10)9-27-6-5-14-17(23)8-15(20(24)19(14)22(27)29)18-12(3)26-30-13(18)4/h7-8H,5-6,9H2,1-4H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKDOPJQPKXNCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)C4=C(ON=C4C)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-{[2-(benzyloxy)-4,6-dimethylpyridin-3-yl]methyl}-5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-3,4-dihydroisoquinolin-1(2H)-one (253h, 400 mg, 0.75 mmol) in trifluoroacetic acid (10 mL) was stirred at 45° C. for 3 hours, then concentrated under vacuum to remove volatiles. The residue was partitioned between dichloromethane (15 mL) and saturated aqueous sodium bicarbonate solution (4×20 mL). The organic layer was washed with saturated aqueous sodium chloride solution (20 mL), dried over sodium sulfate, concentrated, and purified by silica gel chromatography (eluting with 10:1 dichloromethane/methanol) to give 5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one (Example 253, 250 mg, 75% yield) as a white solid. 1H NMR (600 MHz, DMSO-17 mm) δ 11.57 (s, 1H), 7.67 (s, 1H), 5.89 (s, 1H), 4.57 (s, 2H), 3.51 (t, J=6.33 Hz, 2H), 2.95 (t, J=6.33 Hz, 2H), 2.24 (s, 3H), 2.18 (s, 3H), 2.12 (s, 3H), 2.06 (s, 3H). MS: 446 [M+1].
Name
2-{[2-(benzyloxy)-4,6-dimethylpyridin-3-yl]methyl}-5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-3,4-dihydroisoquinolin-1(2H)-one
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one interact with its target, and what are the downstream effects?

A: While the provided abstracts lack details on the specific binding interactions, the research indicates that 5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one targets the methyltransferase activity of EZH2 []. EZH2 is a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3) []. Inhibiting EZH2's methyltransferase activity can disrupt this silencing process, potentially leading to changes in gene expression and downstream cellular processes.

Q2: What is the impact of inhibiting EZH2 methyltransferase activity in zebrafish, as studied with 5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one?

A: The research highlights that inhibiting EZH2's methyltransferase activity with 5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one leads to enhanced lipid accumulation and alters chromatin status in zebrafish []. This suggests that EZH2 activity is involved in regulating lipid metabolism and chromatin structure in this model organism. Further investigation is needed to elucidate the precise mechanisms and potential implications for human health and disease.

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